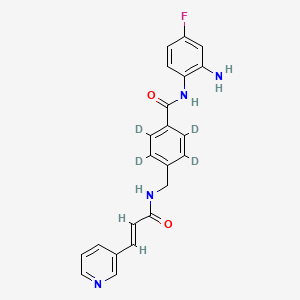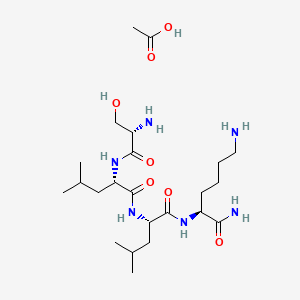
(S)-3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona es un compuesto quiral con una estructura única que incluye un grupo ciclopropil y un grupo isopropil unidos a un núcleo de imidazolidina-2,4-diona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona típicamente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de ciclopropilamina con isopropil isocianato, seguido de la ciclización para formar el anillo de imidazolidina-2,4-diona. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno y pueden requerir catalizadores para facilitar el proceso de ciclización.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados permite un control preciso sobre los parámetros de reacción, reduciendo el riesgo de reacciones secundarias y mejorando la eficiencia general.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio, lo que resulta en la formación de derivados de imidazolidina reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos ciclopropil o isopropil son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de litio y aluminio en éter anhidro o tetrahidrofurano.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Derivados de imidazolidina oxidados con grupos funcionales adicionales.
Reducción: Derivados de imidazolidina reducidos con estructuras de anillo alteradas.
Sustitución: Derivados de imidazolidina sustituidos con nuevos grupos funcionales que reemplazan los grupos ciclopropil o isopropil originales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor o modulador enzimático.
Medicina: Estudiado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (S)-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y, por lo tanto, modulando las vías bioquímicas. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
®-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona: El enantiómero del compuesto con propiedades químicas similares pero diferentes actividades biológicas.
3-Ciclopropil-5-metilimidazolidina-2,4-diona: Un compuesto estructuralmente similar con un grupo metil en lugar de un grupo isopropil.
3-Ciclopropil-5-etilimidazolidina-2,4-diona: Otro compuesto similar con un grupo etil que reemplaza al grupo isopropil.
Singularidad
(S)-3-Ciclopropil-5-isopropilimidazolidina-2,4-diona es único debido a su configuración quiral específica y la presencia de ambos grupos ciclopropil e isopropil. Esta combinación de características estructurales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(5S)-3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13)/t7-/m0/s1 |
Clave InChI |
YVBLRUXITZYUHS-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N(C(=O)N1)C2CC2 |
SMILES canónico |
CC(C)C1C(=O)N(C(=O)N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11932814.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)
![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)

